iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Overview
Description
Ferric derisomaltose is a complex of iron (III) hydroxide and derisomaltose, an iron carbohydrate oligosaccharide. It is primarily used in the treatment of iron deficiency anemia, particularly in patients who cannot tolerate oral iron supplements or have not responded adequately to them. This compound is administered intravenously and has been approved for use in various countries, including the United States and Australia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric derisomaltose is synthesized by reacting ferric chloride with derisomaltose under controlled conditions. The reaction typically involves dissolving ferric chloride in water, followed by the addition of derisomaltose. The mixture is then heated and stirred to ensure complete reaction and formation of the ferric derisomaltose complex.
Industrial Production Methods: Industrial production of ferric derisomaltose involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and purity, often involving multiple purification steps to remove impurities and ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Ferric derisomaltose primarily undergoes complexation reactions, where the iron (III) ion forms a stable complex with derisomaltose. It does not typically undergo oxidation or reduction under normal physiological conditions.
Common Reagents and Conditions:
Reagents: Ferric chloride, derisomaltose, water.
Conditions: Controlled temperature and pH, typically in an aqueous medium.
Major Products Formed: The primary product of the reaction is the ferric derisomaltose complex, which is stable and suitable for intravenous administration.
Scientific Research Applications
Ferric derisomaltose has a wide range of applications in scientific research and medicine:
Chemistry: Used as a model compound to study iron-carbohydrate complexes and their stability.
Biology: Investigated for its role in iron metabolism and transport within biological systems.
Medicine: Primarily used to treat iron deficiency anemia, especially in patients with chronic kidney disease or those who cannot tolerate oral iron supplements
Industry: Employed in the development of iron supplements and treatments for anemia.
Mechanism of Action
Ferric derisomaltose works by releasing iron in a controlled manner, which is then utilized by the body to produce hemoglobin and other essential iron-containing proteins. The derisomaltose component helps stabilize the iron, preventing rapid release and potential toxicity. The iron is gradually released from the complex and absorbed by the body’s iron transport proteins, ensuring efficient utilization and minimal side effects .
Comparison with Similar Compounds
Ferric Carboxymaltose: Another intravenous iron complex, known for its rapid iron release and high bioavailability.
Iron Sucrose: Widely used in clinical settings, but associated with a higher risk of hypersensitivity reactions compared to ferric derisomaltose.
Uniqueness: Ferric derisomaltose is unique in its stability and controlled iron release, which reduces the risk of side effects and improves patient tolerance. Clinical trials have shown it to be non-inferior to iron sucrose, with a lower incidence of serious hypersensitivity reactions .
Ferric derisomaltose represents a significant advancement in the treatment of iron deficiency anemia, offering a safer and more effective alternative to traditional iron supplements.
Properties
IUPAC Name |
iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O16.Fe/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18;/h5-30H,1-4H2;/q;+3/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQTXQSGPZRXJF-DOJSGGEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(CO)O)O)O)O)O)O)O)O)O)O)O.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O)O)O)O.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34FeO16+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug is a complex made of iron (III) hydroxide and derisomaltose, which is an iron carbohydrate oligosaccharide that works to releases iron. The released iron then binds to the transport protein, transferrin, and is taken to erythroid precursor cells for incorporation into the hemoglobin molecule. | |
Record name | Ferric derisomaltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15617 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1345510-43-1 | |
Record name | Ferric derisomaltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15617 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.